

An In-depth Technical Guide to 3-Formyl-4-hydroxybenzonitrile

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Compound of Interest

Compound Name: 3-Formyl-4-hydroxybenzonitrile

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Formyl-4-hydroxybenzonitrile, also known by its IUPAC name and as 5-Cyanosalicylaldehyde, is a versatile organic compound with significant potential in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and known biological activities, with a focus on its potential role in modulating cellular signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Chemical and Physical Properties

3-Formyl-4-hydroxybenzonitrile is a solid, colorless crystalline compound. It is soluble in organic solvents such as ethanol, ethyl acetate, and dichloromethane, with slight solubility in water.

Property	Value	Reference
IUPAC Name	3-Formyl-4-hydroxybenzonitrile	[1]
Synonyms	5-Cyanosalicylaldehyde, 5-Cyano-2-hydroxybenzaldehyde	[1]
CAS Number	74901-29-4	[2][3][4]
Molecular Formula	C ₈ H ₅ NO ₂	[1][2][3]
Molecular Weight	147.13 g/mol	[1][2]
Melting Point	178-182 °C	
Appearance	Colorless crystalline solid	
Solubility	Soluble in ethanol, ethyl acetate, dichloromethane; slightly soluble in water.	

Synthesis

A common and effective method for the synthesis of **3-Formyl-4-hydroxybenzonitrile** involves the demethylation of 5-cyano-2-methoxybenzaldehyde.

Experimental Protocol: Synthesis of 3-Formyl-4-hydroxybenzonitrile

Materials:

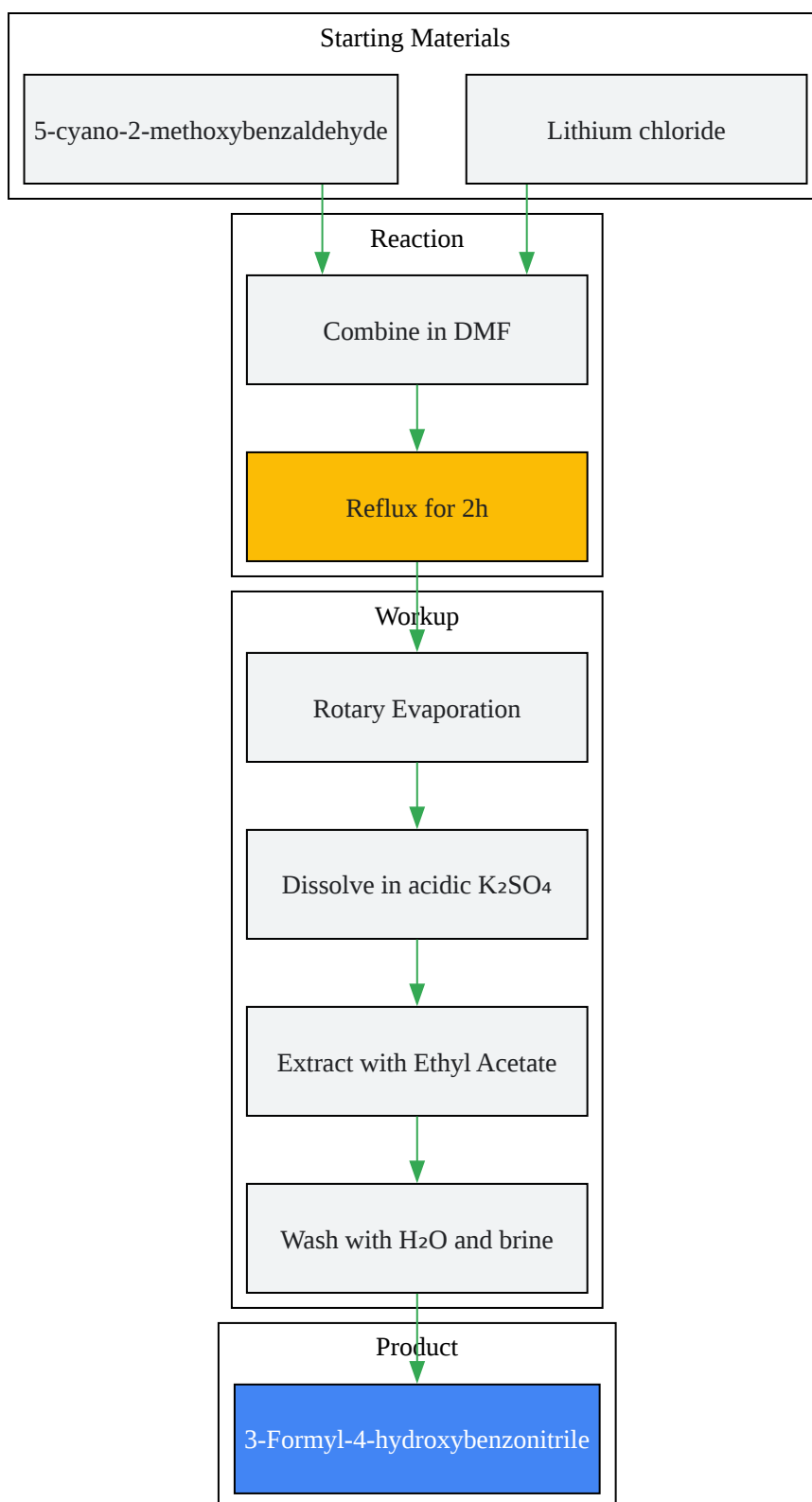
- 5-cyano-2-methoxybenzaldehyde
- Lithium chloride (LiCl)
- N,N-dimethylformamide (DMF)
- Ethyl acetate
- Aqueous acidic potassium sulfate solution

- Water
- Saturated sodium chloride solution

Procedure:

- Combine 31.08 g of 5-cyano-2-methoxybenzaldehyde and 24.52 g of lithium chloride in 500 mL of N,N-dimethylformamide.[2]
- Heat the reaction mixture to reflux for 2 hours.[2]
- Remove the solvent by rotary evaporation.[2]
- Dissolve the residue in an aqueous acidic potassium sulfate solution.[2]
- Extract the aqueous solution with ethyl acetate.[2]
- Wash the organic phase sequentially with water and a saturated sodium chloride solution.[2]
- Dry the organic phase and concentrate it to yield the final product, 2-hydroxy-5-cyanobenzaldehyde (**3-Formyl-4-hydroxybenzonitrile**). A typical yield for this reaction is approximately 86%.[2]

Synthesis Workflow



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A flowchart illustrating the synthesis of **3-Formyl-4-hydroxybenzonitrile**.

Biological Activities and Potential Applications

3-Formyl-4-hydroxybenzonitrile and its structural analogs, salicylaldehydes, have been investigated for a range of biological activities, suggesting their potential as scaffolds in drug discovery.

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties. The presence of a hydroxyl group on the aromatic ring of **3-Formyl-4-hydroxybenzonitrile** suggests it may act as a free radical scavenger.

Experimental Protocol: DPPH Radical Scavenging Assay (General)

This protocol provides a general method for assessing antioxidant activity.

Materials:

- 2,2-diphenyl-1-picrylhydrazyl (DPPH)
- Methanol
- Test compound (**3-Formyl-4-hydroxybenzonitrile**)
- Positive control (e.g., Ascorbic acid)
- 96-well microplate
- Spectrophotometer

Procedure:

- Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
- Prepare a series of dilutions of the test compound and the positive control in methanol.
- In a 96-well plate, add a specific volume of each dilution of the test compound or positive control.

- Add the DPPH solution to each well and mix.
- Incubate the plate in the dark at room temperature for 30 minutes.
- Measure the absorbance at 517 nm.
- Calculate the percentage of radical scavenging activity for each concentration.
- Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Anti-inflammatory Activity

Inflammation is a complex biological response, and its chronic manifestation is implicated in numerous diseases. Salicylaldehyde derivatives have shown promise as anti-inflammatory agents.

Experimental Protocol: In Vitro Anti-inflammatory Activity by Protein Denaturation Method (General)

This protocol outlines a common in vitro assay to screen for anti-inflammatory potential.

Materials:

- Egg albumin or Bovine Serum Albumin (BSA)
- Phosphate buffered saline (PBS, pH 6.4)
- Test compound (**3-Formyl-4-hydroxybenzonitrile**)
- Positive control (e.g., Diclofenac sodium)
- Water bath
- Spectrophotometer

Procedure:

- Prepare a reaction mixture containing the test compound at various concentrations, egg albumin (or BSA), and PBS.
- A control group is prepared without the test compound.
- Incubate the mixtures at 37°C for 20 minutes.^[5]
- Induce protein denaturation by heating the mixtures at 70°C in a water bath for 5-15 minutes.^{[5][6]}
- After cooling, measure the turbidity of the solutions by spectrophotometry at a wavelength of 280 nm or 660 nm.^[5]
- Calculate the percentage inhibition of protein denaturation.
- Determine the IC₅₀ value, representing the concentration at which the compound inhibits 50% of protein denaturation.

Potential Involvement in the Sonic Hedgehog (Shh) Signaling Pathway

While direct studies on **3-Formyl-4-hydroxybenzonitrile** are limited, research on the structurally similar compound, 3-hydroxybenzaldehyde, has demonstrated its ability to activate the Sonic hedgehog (Shh) signaling pathway in astrocytes. The Shh pathway is a crucial regulator of embryonic development and has been implicated in tumorigenesis and tissue regeneration in adults.^{[7][8][9][10][11][12][13]}

The canonical Shh pathway is initiated by the binding of a Hedgehog ligand (such as Shh) to the Patched (PTCH1) receptor.^{[7][8][9][11][12]} This binding relieves the inhibition of PTCH1 on the Smoothened (SMO) receptor, a G protein-coupled receptor.^{[9][11]} Activated SMO then initiates a downstream signaling cascade that leads to the activation and nuclear translocation of the GLI family of transcription factors (GLI1, GLI2, and GLI3).^{[7][8]} In the nucleus, GLI proteins regulate the expression of target genes involved in cell proliferation, differentiation, and survival.^[7]

Sonic Hedgehog (Shh) Signaling Pathway Diagram

The canonical Sonic hedgehog (Shh) signaling pathway.

Conclusion

3-Formyl-4-hydroxybenzonitrile is a compound of significant interest due to its straightforward synthesis and the diverse biological activities associated with its structural class. While further research is required to fully elucidate its specific mechanisms of action and to obtain quantitative data on its biological effects, the existing evidence suggests its potential as a valuable scaffold for the development of novel therapeutic agents, particularly in the areas of antioxidant and anti-inflammatory drug discovery. Its potential interaction with key cellular signaling pathways, such as the Sonic hedgehog pathway, warrants further investigation and could open new avenues for therapeutic intervention in a variety of diseases. This guide provides a foundational resource for researchers to build upon in their exploration of this promising molecule.

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